molecular formula C24H50NO7P B088785 1-Palmitoylphosphatidylcholine CAS No. 14863-27-5

1-Palmitoylphosphatidylcholine

Cat. No.: B088785
CAS No.: 14863-27-5
M. Wt: 495.6 g/mol
InChI Key: ASWBNKHCZGQVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoylphosphatidylcholine is a natural product found in Perna canaliculus with data available.

Scientific Research Applications

LC Method for Analyzing Hydrolysis Products

1-Palmitoylphosphatidylcholine and its hydrolysis products have been studied using high-performance liquid chromatography (HPLC) with a charge aerosol detector (CAD). The method was developed to monitor the acyl migration process of lysophosphatidylcholine (LPC) regioisomers in common solvents used in the synthesis or modification of phosphatidylcholine (PC) (Kiełbowicz et al., 2012).

Inhibition of Endothelial Cell Adhesion Molecule Expression

Different phosphatidylcholine (PC) species, including those containing palmitoyl- in the sn-1 position, were analyzed for their ability to inhibit cytokine-induced expression of vascular cell adhesion molecule 1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs). The study found that the inhibitory activity of reconstituted high-density lipoproteins (rHDL) varies widely with different PC species (Baker et al., 2000).

Phospholipase C Activity Assay

An enzyme activity assay based on liquid chromatography-mass spectrometry (LC-MS) was developed for phosphatidylcholine-specific phospholipase C (PC-PLC), a crucial enzyme in various biological processes. This non-radioactive assay offers several advantages over conventional methods, including higher sensitivity and precision (Murakami et al., 2017).

Enhancement of K+ Channel Function

1-Palmitoyl-LPC (Pal-LPC) has been found to consistently and reversibly increase the current resulting from human ether-a-go-go-related gene (HERG) expression in human embryonic kidney (HEK) cells. This finding suggests that apart from being a target for drug inhibition, IHERG can be enhanced by natural substances like Pal-LPC, which might contribute to K+ loss and arrhythmia occurrence in the ischemic heart (Wang et al., 2001).

Interaction with PPARα in Liver

1-Palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine (16:0/18:1-GPC) was identified as a physiologically relevant endogenous ligand for PPARalpha in the liver. This lipid species interacts with the PPARalpha ligand-binding domain and coactivator peptide motifs, indicating its significance in PPARalpha-dependent gene expression and potentially influencing hepatic steatosis (Chakravarthy et al., 2009).

Properties

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWBNKHCZGQVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306323
Record name 1-Palmitoylphosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17364-18-0, 14863-27-5
Record name 1-Palmitoylphosphatidylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17364-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name We 201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014863275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)-(7-Hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Palmitoylphosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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